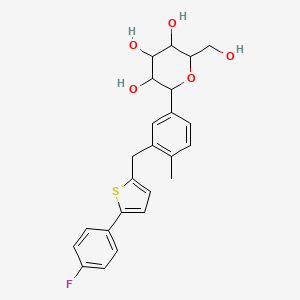

Canagliflozin alpha-Isomer Impurity

Description

Properties

IUPAC Name |

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNGUQKDFGDXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of the Canagliflozin Alpha-Isomer Impurity

Introduction: The Significance of Stereochemical Purity in Canagliflozin

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in the reabsorption of glucose in the kidneys.[1] As a therapeutic agent for type 2 diabetes, Canagliflozin's efficacy and safety are intrinsically linked to its specific three-dimensional structure.[2] The active pharmaceutical ingredient (API) is the β-anomer, characterized by the equatorial orientation of the C-1 glycosidic bond. However, during the synthesis of Canagliflozin, the formation of the diastereomeric α-isomer, where the glycosidic bond is in an axial orientation, is a common impurity.[3][4]

The presence of the alpha-isomer impurity is a critical quality attribute that must be carefully controlled to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][5] Therefore, a thorough understanding of the synthesis, isolation, and characterization of the Canagliflozin alpha-isomer is paramount for researchers, process chemists, and quality control analysts in the pharmaceutical industry.

This technical guide provides a comprehensive overview of the synthetic pathways that can lead to the formation of the Canagliflozin alpha-isomer, detailed methodologies for its characterization, and effective strategies for its separation and control.

Part 1: Synthesis and Formation of the Canagliflozin Alpha-Isomer

While the primary goal in the synthesis of Canagliflozin is to maximize the yield of the desired β-anomer, the formation of the α-isomer is an inherent stereochemical challenge. The key step where the anomeric center is formed is the C-arylation of a protected glucose derivative.

General Synthetic Strategy for Canagliflozin

The synthesis of Canagliflozin typically involves the coupling of two key fragments: an aglycone moiety and a protected glucose derivative. A common approach involves the reaction of an organometallic derivative of the aglycone with a protected gluconolactone. The subsequent reduction of the resulting lactol and deprotection yields Canagliflozin.[4]

The Genesis of the Alpha-Isomer Impurity

The formation of the α-isomer is a direct consequence of the non-stereospecific nature of the C-arylation reaction. The addition of the organometallic aglycone to the carbonyl of the gluconolactone can occur from either the top or bottom face, leading to a mixture of anomers.[4] The ratio of the α to β isomers can be influenced by several factors, including:

-

Reaction Temperature: Lower temperatures often favor the formation of the thermodynamically more stable β-isomer.

-

Solvent System: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.

-

Protecting Groups on the Glucose Moiety: The nature and steric bulk of the protecting groups can direct the incoming nucleophile to a specific face.

-

Lewis Acids: The choice of Lewis acid used in the subsequent reduction of the lactol can also impact the final anomeric ratio.

While specific synthetic procedures to intentionally produce the α-isomer as the major product are not widely published, understanding these factors is crucial for controlling its formation. In many reported syntheses of Canagliflozin, the α-anomer is formed as a significant byproduct that is subsequently removed through chromatographic purification.[4] For instance, in some procedures, the crude product is a mixture of α- and β-anomers, and the α-anomer is discarded as the first fraction during silica gel chromatography.[4]

Part 2: Isolation and Purification of the Canagliflozin Alpha-Isomer

The isolation of the Canagliflozin alpha-isomer is essential for its use as a reference standard in analytical method development and for conducting toxicological studies if required by regulatory authorities.

Preparative Chromatography

The primary technique for isolating the alpha-isomer is preparative high-performance liquid chromatography (HPLC). Due to the similar polarity of the two anomers, a high-resolution stationary phase and an optimized mobile phase are required to achieve baseline separation.

Table 1: Exemplary Preparative HPLC Parameters for Anomer Separation

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., Chiralpak AD-H) or a high-resolution C18 column |

| Mobile Phase | A mixture of acetonitrile and water is commonly used.[6] |

| Flow Rate | Optimized for maximum resolution and throughput. |

| Detection | UV at 290 nm[5] |

Note: The specific conditions will need to be optimized based on the scale of the separation and the available equipment.

Part 3: Comprehensive Characterization of the Canagliflozin Alpha-Isomer

Once isolated, the Canagliflozin alpha-isomer must be rigorously characterized to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment and quantification of the alpha-isomer. A validated, stability-indicating HPLC method is crucial for routine quality control.

Protocol 1: Analytical HPLC for Anomer Separation

-

Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer). A typical mobile phase could be a mixture of acetonitrile and water in a ratio of approximately 43:57 (v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 25 °C.[6]

-

Injection Volume: 10 µL.[6]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent.

Under these conditions, the β-isomer typically elutes before the α-isomer.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the alpha-isomer and for distinguishing it from the beta-anomer.

-

¹H NMR: The key diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1). For the α-isomer, this proton is in an axial position and typically appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz) compared to the β-isomer, where the anomeric proton is equatorial and exhibits a larger coupling constant (J ≈ 7-8 Hz). The chemical shift of the anomeric proton in the α-isomer is also typically downfield compared to the β-isomer.

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also diagnostic. In the α-isomer, the C-1 signal appears at a slightly different chemical shift compared to the β-isomer.

A Certificate of Analysis for a commercially available Canagliflozin alpha-isomer standard confirms its structure by ¹H-NMR.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the alpha-isomer and to provide fragmentation information that can support its structural identification.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing Canagliflozin and its isomers. In positive ion mode, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ can be observed.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass of the Canagliflozin alpha-isomer is 444.14067323 Da.[8]

A Certificate of Analysis for a commercially available Canagliflozin alpha-isomer standard confirms its structure by mass spectrometry.[7]

Chiral Separation Techniques

In addition to HPLC with achiral stationary phases, dedicated chiral separation techniques can provide excellent resolution of the anomers.

-

Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for chiral separations due to its high efficiency and reduced solvent consumption.

-

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, particularly when coupled with chiral selectors in the background electrolyte.

The US Food and Drug Administration (FDA) has guidelines that emphasize the importance of separating and testing enantiomers of chiral drugs.[9][10]

Part 4: Regulatory Context and Impurity Control

The control of the Canagliflozin alpha-isomer impurity is governed by international regulatory guidelines, primarily the ICH Q3A(R2) guideline on impurities in new drug substances.[3][5]

Table 2: ICH Q3A(R2) Thresholds for Impurities

| Threshold | Description |

| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. |

| Identification Threshold | The level above which the structure of an impurity must be confirmed. |

| Qualification Threshold | The level above which an impurity must be assessed for its biological safety. |

The specific thresholds are dependent on the maximum daily dose of the drug. It is imperative that a validated analytical method with a limit of quantification (LOQ) below the reporting threshold is used to monitor the levels of the alpha-isomer in every batch of Canagliflozin.

Conclusion

The Canagliflozin alpha-isomer is a critical process-related impurity that requires diligent control throughout the drug development and manufacturing lifecycle. A comprehensive understanding of its formation, coupled with robust analytical methods for its detection and quantification, is essential for ensuring the quality, safety, and efficacy of Canagliflozin. This guide has provided an in-depth overview of the synthesis, isolation, and characterization of this impurity, offering valuable insights for researchers and professionals in the pharmaceutical industry. The continued development of efficient synthetic and purification strategies, along with advanced analytical techniques, will further enhance the ability to control this and other impurities in Canagliflozin and other stereochemically complex drug substances.

Experimental Workflows and Diagrams

Diagram 1: General Synthetic Workflow and Origin of Anomeric Impurity

Caption: Synthetic workflow for Canagliflozin highlighting the formation of the anomeric mixture.

Diagram 2: Characterization Workflow for the Isolated Alpha-Isomer

Caption: Analytical workflow for the characterization of the isolated Canagliflozin α-isomer.

References

- Lemaire, M., et al. (n.d.). A similar approach for the preparation of the α anomer of canagliflozin using an arylzinc bromide complex was explored by Lemaire and co-workers. Organic Process Research & Development.

- Pachore, S. S., et al. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin.

- (2025). Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. PubMed.

- (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2.

- (n.d.). Method for separation of Canagliflozin alpha and beta isomers.

- (n.d.). Process for the purification of canagliflozin.

- (n.d.). Canagliflozin and Impurities. BOC Sciences.

- (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles.

- (n.d.). Canagliflozin Hydroxy Impurity. SynZeal.

- (n.d.). Synthesis and Characterization of Potential Impurities of Canagliflozin. X-MOL.

- (n.d.). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. NIH.

- (n.d.). This compound. PubChem.

- (n.d.). The synthesis technique of canagliflozin.

- (n.d.). Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754). PubMed.

- (n.d.). Canagliflozin-impurities.

- (n.d.). Mass spectra of canagliflozin D 4.

- (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium−Glucose Cotransporter 2. Semantic Scholar.

- (2023). Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review.

- (n.d.).

- Akasha, R., Allaf, A. W., & Al-Mardini, M. A. (2020). Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS.

- (n.d.).

- (n.d.).

- (n.d.). A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2)

- (n.d.). Canagliflozin 1-Epimer. Veeprho.

- (n.d.). Analysis and evaluation of chiral drugs in biological samples. secrets of science.

- (n.d.). Canagliflozin (JNJ 28431754). MedchemExpress.com.

- (n.d.). Canagliflozin Synthetic Routes. MedKoo Biosciences.

- (n.d.). Amorphous form of canagliflozin and process for preparing thereof.

- (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed.

- (2010). Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus. PubMed.

Sources

- 1. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS [aiu.edu.sy]

- 6. CN105548378A - Method for separation of Canagliflozin alpha and beta isomers - Google Patents [patents.google.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. This compound | C24H25FO5S | CID 74323022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

An In-depth Technical Guide to the Physicochemical Properties of Canagliflozin Alpha-Isomer

This technical guide offers a comprehensive examination of the critical physicochemical properties of the alpha-isomer of Canagliflozin. This document is intended for researchers, scientists, and drug development professionals, providing in-depth, technically accurate insights and field-proven methodologies. The structure of this guide is designed to logically present the scientific narrative, beginning with the foundational aspects of the molecule and progressing to its behavior in various states.

Introduction: The Significance of Canagliflozin and its Alpha-Isomer

Canagliflozin is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] It functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules, which is responsible for the majority of glucose reabsorption in the kidneys.[1][2][3] This inhibition leads to a decrease in the reabsorption of filtered glucose and an increase in urinary glucose excretion, thereby lowering blood glucose levels.[1][2][3][4] The therapeutic action of Canagliflozin is independent of insulin secretion, making it a versatile treatment option at various stages of diabetes.[1][5]

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical efficacy. Canagliflozin can exist in various polymorphic forms, including anhydrous, monohydrate, and hemihydrate forms.[6][7] The specific crystalline structure, or polymorph, dictates crucial physicochemical properties such as solubility, dissolution rate, and stability, which in turn influence the drug's bioavailability.[7][8] This guide will focus specifically on the alpha-isomer of Canagliflozin, a key polymorphic form, to provide a detailed understanding essential for formulation development and quality control.

Molecular and Solid-State Characterization

A thorough characterization of the solid-state properties of the Canagliflozin alpha-isomer is fundamental to understanding its behavior and ensuring consistent performance.

Crystalline Structure: X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is an indispensable technique for the identification and characterization of crystalline materials. Each crystalline form of a compound produces a unique diffraction pattern, acting as a "fingerprint." The XRPD pattern of the Canagliflozin alpha-isomer is defined by a specific set of diffraction peaks at particular 2θ angles.

Table 1: Illustrative XRPD Peaks for a Crystalline Form of Canagliflozin

| Position (°2θ) | d-spacing (Å) |

| 4.3 | 20.5 |

| 8.5 | 10.4 |

| 12.7 | 7.0 |

| 15.4 | 5.7 |

| 16.9 | 5.2 |

| 19.1 | 4.6 |

| 23.0 | 3.9 |

Note: This data is illustrative and based on a reported monohydrate form.[9] Specific data for the alpha-isomer should be experimentally determined.

Experimental Protocol: XRPD Analysis

-

Sample Preparation: A small amount of the Canagliflozin alpha-isomer is gently ground to a fine powder to ensure random orientation of the crystals.

-

Instrument Setup: A diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.[6][7]

-

Data Acquisition: The sample is scanned over a 2θ range of approximately 2° to 40°.[6]

-

Data Analysis: The resulting diffractogram is analyzed to identify the characteristic peak positions and their relative intensities.

Causality Behind Experimental Choices: The selection of a specific 2θ range is critical to capture all characteristic peaks of the polymorph. Proper sample preparation is essential to avoid preferred orientation, which can alter the relative intensities of the diffraction peaks and lead to misidentification.

Thermal Behavior: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and other thermal transitions of a substance.

Table 2: Thermal Properties of Canagliflozin

| Property | Value |

| Melting Point | 68 - 72°C[10][11] |

Note: The reported melting point can vary depending on the specific polymorphic form and experimental conditions. A melting point of 95-105°C has also been reported.

Experimental Protocol: DSC Analysis

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the Canagliflozin alpha-isomer is placed in an aluminum pan.

-

Instrument Setup: The sample and a reference pan are placed in the DSC cell.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The DSC thermogram is analyzed to identify the endothermic peak corresponding to the melting of the crystalline form.

Trustworthiness: The use of a calibrated DSC instrument and a controlled heating rate under an inert atmosphere ensures the accuracy and reproducibility of the melting point determination.

Workflow for Solid-State Analysis

Caption: A streamlined workflow for the solid-state characterization of Canagliflozin alpha-isomer.

Solubility and Dissolution

The solubility and dissolution rate of an API are pivotal to its absorption and, consequently, its bioavailability. Canagliflozin is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has low solubility and low permeability.[7][8]

Solubility Profile

Canagliflozin is practically insoluble in aqueous media across a wide pH range.[11] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[10]

Table 3: Solubility of Canagliflozin

| Solvent | Solubility |

| Aqueous Media (pH 1.1 to 12.9) | Practically Insoluble[11] |

| DMSO | ≥ 50 mg/mL[12] |

| Ethanol, Dimethyl Formamide | ~30 mg/mL[13] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess of the Canagliflozin alpha-isomer is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Analysis: The suspensions are filtered to remove undissolved solids, and the concentration of Canagliflozin in the filtrate is determined using a validated analytical method, such as UV-spectrophotometry or HPLC.[14][15][16]

Expertise & Experience: The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility. It is crucial to ensure that true equilibrium has been reached, which is why a 24-48 hour agitation period is often employed.

pKa Determination

The pKa is a measure of the acidity of a compound. For Canagliflozin, a predicted pKa value is approximately 13.34.[10][11] This high pKa value indicates that Canagliflozin is a very weak acid and will remain in its neutral form at physiological pH values.

Logical Relationship: Physicochemical Properties and Bioavailability

Caption: The relationship between the solid-state form of Canagliflozin and its bioavailability.

Stability of the Alpha-Isomer

The stability of the alpha-isomer of Canagliflozin is a critical quality attribute that must be thoroughly evaluated to ensure the safety and efficacy of the drug product throughout its shelf life.

Solid-State Stability

Solid-state stability studies are conducted to assess the impact of temperature, humidity, and light on the API. These studies are essential for determining appropriate storage conditions and re-test periods.

Experimental Protocol: ICH Stability Testing

-

Storage Conditions: Samples of the Canagliflozin alpha-isomer are stored under various conditions as defined by the International Council for Harmonisation (ICH) guidelines, such as 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).

-

Time Points: Samples are withdrawn at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analytical Testing: At each time point, the samples are analyzed for appearance, assay, degradation products, and polymorphic form (using XRPD).

Solution-State Stability

Solution-state stability studies are important for understanding the degradation pathways of Canagliflozin in solution, which is relevant for the development of liquid formulations and for predicting its behavior in vivo.

Experimental Protocol: Forced Degradation Studies

-

Stress Conditions: Solutions of Canagliflozin are subjected to various stress conditions, including acidic, basic, and oxidative environments, as well as exposure to heat and light.

-

Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.[15]

Self-Validating System: A stability-indicating analytical method is one that has been validated to demonstrate its ability to accurately measure the decrease in the amount of the API due to degradation. This is a crucial aspect of ensuring the trustworthiness of the stability data.

Conclusion

The physicochemical properties of the Canagliflozin alpha-isomer are intricately linked to its therapeutic performance. A comprehensive understanding of its solid-state characteristics, solubility, and stability is paramount for the successful development of a safe, effective, and robust drug product. The methodologies and insights provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling them to make informed decisions throughout the drug development process.

References

- National Center for Biotechnology Information (2024-02-27). Canagliflozin - StatPearls - NCBI Bookshelf.

- J&J Medical Connect (2025-04-28). Mechanism of Action.

- Patsnap Synapse (2024-07-17).

- U.S. Pharmacist (2013-10-18). SGLT2 Inhibitors: A Review of Canagliflozin.

- ChemicalBook. Canagliflozin CAS#: 842133-18-0.

- Patient Care Online (2014-04-03). SGLT2 Inhibitors: Mechanism of Action, Pros, and Cons.

- Taylor, A. I. P. Kinetic Steering of Amyloid Formation and Polymorphism by Canagliflozin, a Type-2 Diabetes Drug. PubMed Central.

- MDPI (2024-07-31). Simultaneous Quantitative Analysis of Polymorphic Impurities in Canagliflozin Tablets Utilizing Near-Infrared Spectroscopy and Partial Least Squares Regression.

- National Institutes of Health (2024-07-31).

- Google Patents. WO2016016774A1 - Crystalline forms of canagliflozin.

- National Center for Biotechnology Information. Canagliflozin | C24H25FO5S | CID 24812758. PubChem.

- National Center for Biotechnology Information. Canagliflozin alpha-Isomer Impurity | C24H25FO5S | CID 74323022. PubChem.

- Treatment Response to SGLT2 Inhibitors: From Clinical Characteristics to Genetic Vari

- Google Patents.

- Google Patents. WO2016016774A1 - Crystalline forms of canagliflozin.

- ChemicalBook. This compound.

- The Impact of Genetic Polymorphisms on the Anti-Hyperglycemic Effect of Dapagliflozin.

- Google Patents.

- MDPI. Research on Enhancing the Solubility and Bioavailability of Canagliflozin Using Spray Drying Techniques with a Quality-by-Design Approach.

- Google Patents. WO2016055945A1 - Polymorphs of canagliflozin.

- Impactfactor. Preformulation and UV-Spectrophotometric Analytical Method Validation Studies for Assessment of Canagliflozin.

- BOC Sciences. CAS 1589590-87-3 this compound.

- MDPI.

- Google Patents. WO2014195966A2 - Amorphous form of canagliflozin and process for preparing thereof.

- Cayman Chemical.

- ResearchGate. DSC thermogram of canagliflozin, physical mixture of excipients,... | Download Scientific Diagram.

- ANALYSIS OF CANAGLIFLOZIN, REVIEW. (2017-04-01).

- Canagliflozin - Product D

- ResearchGate. 5A. X-ray diffractogram pure of canagliflozin. 5B. X-ray diffractogram... | Download Scientific Diagram.

- Google Patents.

- ResearchGate. DSC thermograms of the materials: (a) pure API; (b) PM and (c) optimized nanosuspension.

- New Stability Indicating LC Method for Novel Antidiabetic Drug Canagliflozin Hemihydrate Quantification; Development and Valid

- ChemicalBook. Canagliflozin α Isomer | 1589590-87-3.

- ResearchGate.

Sources

- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 3. Mechanism of Action [jnjmedicalconnect.com]

- 4. uspharmacist.com [uspharmacist.com]

- 5. patientcareonline.com [patientcareonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US20210163457A1 - Canagliflozin monohydrate and its crystalline forms, preparation methods and uses thereof - Google Patents [patents.google.com]

- 10. Canagliflozin CAS#: 842133-18-0 [m.chemicalbook.com]

- 11. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. impactfactor.org [impactfactor.org]

- 15. phmethods.net [phmethods.net]

- 16. researchgate.net [researchgate.net]

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive technical overview of the identification, characterization, and control of process-related impurities in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[1] Drawing upon established synthetic routes and advanced analytical methodologies, this document offers field-proven insights into the causal relationships between manufacturing processes and impurity profiles, aligning with the principles of Quality by Design (QbD).

The Synthetic Landscape of Canagliflozin: A Hotbed for Impurity Formation

The intricate multi-step synthesis of canagliflozin, a complex C-glycoside, presents numerous opportunities for the generation of process-related impurities. Understanding the synthetic pathway is the cornerstone of a robust impurity control strategy. While several synthetic routes have been reported, a common approach involves the coupling of a protected glucose derivative with a substituted thiophene moiety.[2][3]

A representative synthetic scheme is outlined below, highlighting critical steps where impurities are likely to emerge.

Caption: Figure 2. Formation of the 3-regio isomer impurity from an isomeric starting material.

Control of this impurity relies heavily on the stringent quality control of the starting materials.

Desfluoro Impurity

The use of strong bases, such as n-butyl lithium, during the C-arylation step can lead to the formation of a desfluoro impurity (Impurity-B). [4]This occurs through a benzyne mechanism where the fluorine atom is eliminated.

Formation Mechanism: The strong base can abstract a proton ortho to the fluorine atom, leading to the elimination of lithium fluoride and the formation of a highly reactive benzyne intermediate. This intermediate then reacts with the organolithium reagent to form the desfluorinated product.

Dimeric Impurities

Dimeric impurities (Impurity-C) can form during the reduction of the ketone intermediate. [2]The reaction conditions, such as temperature, play a crucial role in the formation of these byproducts. Lower temperatures can favor the formation of dimers.

Anomeric Impurities

The glycosylation step, where the glucose moiety is attached, is a critical step that can lead to the formation of the α-anomer as an impurity. [5]Canagliflozin is the β-anomer, and the α-anomer is considered a stereoisomeric impurity. The ratio of α to β anomers is influenced by the reaction conditions and the protecting groups on the glucose derivative.

Analytical Strategies for Impurity Identification and Characterization

A multi-pronged analytical approach is essential for the comprehensive identification and characterization of canagliflozin's process-related impurities. High-performance liquid chromatography (HPLC) with UV detection is the workhorse for routine purity testing, while liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation. [6]

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is the foundation for impurity profiling. The choice of stationary phase, mobile phase composition, and detector wavelength are critical parameters that must be optimized to achieve adequate separation of all potential impurities from the API and from each other.

Table 1: Exemplary HPLC Method Parameters for Canagliflozin Impurity Profiling

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for the relatively nonpolar canagliflozin and its impurities. [7] |

| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic pH to ensure good peak shape for acidic and basic compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes from the C18 column. [7] |

| Gradient Elution | Optimized gradient | Necessary to resolve impurities with a wide range of polarities in a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | 290 nm | A wavelength where canagliflozin and many of its chromophoric impurities exhibit significant absorbance. [8] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol: HPLC-UV Analysis

-

Standard and Sample Preparation:

-

Prepare a stock solution of canagliflozin reference standard in a suitable diluent (e.g., acetonitrile/water mixture).

-

Prepare solutions of known impurities at appropriate concentrations for identification and system suitability checks.

-

Prepare the sample solution of the canagliflozin drug substance or product at a known concentration.

-

-

Chromatographic System Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

-

-

Injection and Data Acquisition:

-

Inject the blank (diluent), standard solutions, and sample solution.

-

Acquire the chromatograms for the specified run time.

-

-

Data Analysis:

-

Identify the peaks corresponding to canagliflozin and its impurities based on their retention times relative to the main peak.

-

Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides accurate mass measurements and fragmentation patterns that are crucial for identifying the molecular formula and structure of an impurity. Experimental Protocol: LC-MS/MS Characterization

-

Sample Preparation:

-

Prepare a solution of the canagliflozin sample containing the impurity of interest at a concentration suitable for MS detection.

-

-

LC Separation:

-

Utilize an HPLC method similar to the one described above, ensuring compatibility with the mass spectrometer's ionization source (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).

-

-

Mass Spectrometry Analysis:

-

Employ an electrospray ionization (ESI) source in both positive and negative ion modes to obtain the protonated [M+H]+ or deprotonated [M-H]- molecular ions, respectively.

-

Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the impurity.

-

Conduct tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion of the impurity and fragmenting it to obtain a characteristic fragmentation pattern.

-

-

Structural Elucidation:

-

Propose a structure for the impurity based on its accurate mass, fragmentation pattern, and knowledge of the synthetic process and potential degradation pathways.

-

Caption: Figure 3. Integrated analytical workflow for impurity identification and characterization.

Regulatory Considerations and Control Strategies

The control of impurities in drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances. [9]These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Table 2: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

A robust control strategy for canagliflozin process-related impurities involves:

-

Raw Material Control: Implementing stringent specifications for starting materials and reagents to minimize the introduction of impurities.

-

Process Optimization: Designing and optimizing synthetic steps to minimize the formation of byproducts. This includes careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. [3]* Purification Procedures: Developing effective purification methods, such as crystallization or chromatography, to remove impurities from the final API.

-

Analytical Monitoring: Utilizing validated analytical methods for in-process control and final product release testing to ensure that all impurities are within the specified limits.

Conclusion

The identification and control of process-related impurities are critical aspects of canagliflozin drug development and manufacturing. A thorough understanding of the synthetic process, coupled with the application of advanced analytical techniques, enables the proactive identification and characterization of potential impurities. By implementing a comprehensive control strategy based on Quality by Design principles and adhering to regulatory guidelines, the safety and efficacy of canagliflozin can be assured for patients with type 2 diabetes.

References

- Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System for Method Screening.

- Mutagenic and genotoxic in silico QSAR prediction of dimer impurity of gliflozins; canagliflozin, dapaglifozin, and emphagliflozin and in vitro evaluation by Ames and micronucleus test. (2024). PubMed.

- Google Patents. (n.d.). CN105548378A - Method for separation of Canagliflozin alpha and beta isomers.

- Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions. (2018). PubMed.

- Pachore, S., et al. (2017). Synthesis and Characterization of Potential Impurities of Canagliflozin.

- GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. (n.d.). NIH.

- SynThink. (n.d.).

- Impurity name,synomsused andsource of canagliflozin and its impurities. (n.d.).

- A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- SynZeal. (n.d.). Canagliflozin Impurities.

- Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.

- Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. (n.d.).

- Canagliflozin. (n.d.). Wikipedia.

- Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 21(12), 2033-2043.

- Google Patents. (n.d.).

- Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagli. (n.d.).

- REPRINT. (2017).

- Google Patents. (n.d.). CN103980263A - New synthesis process of canagliflozin.

- Synthetic Strategies toward SGLT2 Inhibitors. (2018). Organic Process Research & Development.

- Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening a.

- Waters Corporation. (n.d.). Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System.

- Google Patents. (n.d.).

- A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke. (2021). Asian Journal of Pharmaceutics.

- Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. (2020).

- Google Patents. (n.d.). WO2020157644A1 - Process for the preparation of amorphous canagliflozin substantially free of hydroperoxide impurity.

- Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles.

- Metil, D. S., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Scite.ai.

- Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). PubMed Central.

- GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. (2021).

- Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. (2025). Journal of Molecular Science.

- VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF CANAGLIFLOZIN, DAPAGLIFLOZIN, EMPAGLIFLOZIN AND METFORMIN. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS. (2020).

- Australian public assessment report for Canagliflozin (as hemihydrate). (2014).

- LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. (2024). International Research Journal of Multidisciplinary Scope (IRJMS).

- Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. (n.d.).

- Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets throu…. (n.d.). OUCI.

- Google Patents. (n.d.). CN115028616A - A kind of canagliflozin impurity and its preparation technology and application and the preparation technology of formula II, formula III compound.

- Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. (n.d.). FDA.

- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).

- Qualification of Impurities Based on Metabolite D

- Impurity Guidelines for Pharma Experts. (n.d.). Scribd.

- ICH Q3A (R2) Impurities in new drug substances. (2006). Scientific guideline.

Sources

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS [aiu.edu.sy]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Navigating the Labyrinth of Degradant Safety: An In Silico Toxicology Guide for Canagliflozin

A Senior Application Scientist's Perspective on Predicting the Unseen

Foreword: The Imperative of Proactive Impurity Profiling

In the landscape of pharmaceutical development, the journey of a drug molecule from conception to patient is fraught with complexities. Beyond the primary considerations of efficacy and safety of the active pharmaceutical ingredient (API), a critical and often challenging aspect lies in understanding and controlling its impurities. Degradation products, formed during manufacturing, storage, or even in vivo, represent a class of impurities that demand rigorous scrutiny. Canagliflozin, a cornerstone in the management of type 2 diabetes, is no exception. This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies for predicting the toxicological risk of canagliflozin's degradation products. As a senior application scientist, my aim is not merely to present a protocol but to instill a strategic mindset—one that leverages computational toxicology to anticipate, assess, and mitigate potential safety liabilities long before they become late-stage attrition statistics.

The Canagliflozin Degradation Landscape: From Stress Testing to Structural Elucidation

The foundation of any robust toxicological assessment is a thorough understanding of the chemical entities . For canagliflozin, this begins with forced degradation studies, a systematic process of subjecting the drug substance to harsh conditions to accelerate its decomposition. These studies, conducted under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to reveal the likely degradation pathways.[1][2]

1.1. Known Degradation Products of Canagliflozin

Published studies have identified several degradation products (DPs) of canagliflozin under various stress conditions.[1][2][3][4] For instance, under oxidative stress, canagliflozin has been shown to form specific degradation products, including one resulting from the S-oxidation of the thiophene ring to a thiophene oxide. Acidic hydrolysis, particularly in the presence of co-solvents like acetonitrile and methanol, can lead to the formation of "pseudo-DPs".[1][2]

It is crucial to meticulously characterize the structures of these DPs, typically using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Accurate structural information is the non-negotiable starting point for any meaningful in silico toxicity prediction.

The In Silico Toxicology Paradigm: A Shift Towards Predictive Safety Assessment

Traditional toxicology relies heavily on time-consuming and resource-intensive in vivo and in vitro testing.[5][6] Computational, or in silico, toxicology has emerged as a powerful and ethically responsible alternative and complement, enabling rapid and cost-effective screening of chemical toxicities.[6][7][8] This is particularly valuable in the context of drug impurities, where the quantities available for testing may be limited.

The core principle of in silico toxicology lies in the structure-activity relationship (SAR), which posits that the biological activity of a chemical is intrinsically linked to its molecular structure.[9] By analyzing the structural features of a molecule, we can infer its potential to cause various toxic effects. This is achieved through two primary types of computational models:

-

Expert Rule-Based Systems: These are knowledge-based systems that contain a curated set of "structural alerts"—substructures known to be associated with specific toxicities.[10] When a query molecule contains one of these alerts, the system flags a potential hazard.[10]

-

Statistical-Based (QSAR) Models: Quantitative Structure-Activity Relationship models are mathematical equations that correlate molecular descriptors (numerical representations of a molecule's properties) with a specific toxicological endpoint.[9][11] These models are "trained" on large datasets of chemicals with known toxicity data.[11]

The ICH M7 guideline, a pivotal regulatory document, explicitly endorses the use of two complementary in silico methodologies—one expert rule-based and one statistical-based—for the assessment of mutagenic impurities.[12][13][14] This dual-pronged approach provides a more robust and reliable prediction.

A Step-by-Step In Silico Workflow for Canagliflozin Degradants

This section outlines a detailed, field-proven workflow for the in silico toxicity prediction of canagliflozin degradation products. The causality behind each step is explained to provide a deeper understanding of the scientific rationale.

3.1. Prerequisite: Structural Elucidation of Degradation Products

As emphasized earlier, the accuracy of in silico predictions is entirely dependent on the correctness of the input chemical structures. High-resolution mass spectrometry and NMR spectroscopy are indispensable for the unambiguous identification of degradation products.

3.2. Step 1: Selection of Appropriate In Silico Tools

The choice of software is a critical decision. For a comprehensive assessment, it is recommended to use a combination of expert rule-based and statistical (QSAR) models.

-

Expert Rule-Based Systems:

-

Derek Nexus®: A widely used and respected knowledge-based system that predicts a broad range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[10][15][16][17] It provides detailed reasoning for its predictions, including mechanistic rationale and literature references.[16]

-

-

Statistical-Based (QSAR) Models:

-

Sarah Nexus®: A statistical model specifically designed for predicting Ames mutagenicity, often used in conjunction with Derek Nexus to fulfill the ICH M7 requirements.[7]

-

TOPKAT (Toxicity Prediction by Komputer Assisted Technology): Another well-established QSAR tool that predicts various toxicity endpoints.

-

MultiCASE (Multiple Computer Automated Structure Evaluation): A suite of programs for predicting toxicity and metabolism.

-

3.3. Step 2: Inputting Molecular Structures

The chemical structures of canagliflozin and its identified degradation products are inputted into the selected software platforms. This is typically done using standard chemical file formats such as SMILES (Simplified Molecular Input Line Entry System) or MOL files.

3.4. Step 3: Executing the Predictions and Initial Analysis

The software analyzes the inputted structures and generates predictions for a range of toxicological endpoints. The primary focus for impurities is often on genotoxicity (mutagenicity), as this can be a precursor to carcinogenicity.[14]

3.5. Step 4: In-Depth Interpretation of Results – Beyond the Binary Call

A simple "positive" or "negative" prediction is insufficient. A senior scientist must delve deeper into the output to understand the context and confidence of the prediction.

-

Expert Rule-Based (e.g., Derek Nexus):

-

Identify the Toxicophore: The software will highlight the specific structural fragment (toxicophore) responsible for the toxicity alert.[16]

-

Assess the Likelihood: Derek Nexus provides a likelihood of the toxic effect occurring (e.g., "Plausible," "Probable").

-

Review the Rationale: Critically evaluate the supporting information, including the mechanistic hypothesis and literature examples. This helps in understanding the biological plausibility of the prediction.

-

-

Statistical-Based (QSAR):

-

Applicability Domain (AD): This is a crucial concept. The AD defines the chemical space in which the model has been trained and validated.[11] A prediction for a molecule that falls outside the AD is less reliable.[18][19][20]

-

Confidence Score: Many QSAR models provide a confidence score for their predictions. This should be taken into account during the overall assessment.

-

3.6. Step 5: Endpoint-Specific Assessment

The analysis should be tailored to specific toxicological endpoints of concern.

Mutagenicity (Ames Test)

The bacterial reverse mutation assay, or Ames test, is a key indicator of mutagenic potential.[21][22] In silico models are widely used to predict the outcome of this test.[5][21][22][23]

-

ICH M7 Classification: Based on the in silico predictions, the degradation product can be classified according to the ICH M7 guideline.[13]

-

Class 1 & 2: Known or presumed mutagens.

-

Class 3: Contains a structural alert, but there is insufficient data to confirm mutagenicity.

-

Class 4: Contains a structural alert but is non-mutagenic in experimental assays.

-

Class 5: No structural alert for mutagenicity.

-

Carcinogenicity

Predicting carcinogenicity is more complex than mutagenicity, as it can occur through both genotoxic and non-genotoxic mechanisms.[24][25] In silico models for carcinogenicity are available but may have limitations.[24][26][27]

-

Genotoxic Carcinogens: A positive mutagenicity prediction is a strong indicator of potential genotoxic carcinogenicity.

-

Non-Genotoxic Carcinogens: The prediction of non-genotoxic carcinogenicity is more challenging and may involve assessing endpoints such as receptor-mediated effects or chronic inflammation.[24]

Reproductive and Developmental Toxicity (DART)

The prediction of reproductive and developmental toxicity is an area of active research, and in silico models are continually being improved.[18][19][20][28][29][30][31]

-

Model Limitations: It's important to be aware that the predictive accuracy of DART models can be lower than for other endpoints due to the complexity of the biological processes involved.[18][19]

Other Key Endpoints

-

Hepatotoxicity (Liver Toxicity): In silico models can identify structural alerts associated with drug-induced liver injury.

-

Cardiotoxicity (Heart Toxicity): Certain structural features can be linked to adverse cardiovascular effects.

-

Skin Sensitization: The potential for a compound to cause an allergic skin reaction can be predicted.

Data Presentation and Visualization

Clear and concise presentation of in silico toxicity data is essential for effective communication and decision-making.

Table 1: In Silico Toxicity Prediction Summary for Canagliflozin and its Degradation Products

| Compound | Structure | Mutagenicity (Ames) Prediction (Expert Rule-Based) | Mutagenicity (Ames) Prediction (Statistical-Based) | Carcinogenicity Prediction | Other Relevant Predictions |

| Canagliflozin | [Insert SMILES or Image] | Negative | Negative | Negative | - |

| DP1 (Oxidative) | [Insert SMILES or Image] | Prediction | Prediction | Prediction | Skin Sensitization: Prediction[1][2] |

| DP2 (Oxidative) | [Insert SMILES or Image] | Prediction | Prediction | Prediction | Ocular Irritancy: Prediction[1][2] |

| DP3 (Acid Hydrolysis) | [Insert SMILES or Image] | Prediction | Prediction | Prediction | Ocular Irritancy: Prediction[1][2] |

| DP4 (Acid Hydrolysis) | [Insert SMILES or Image] | Prediction | Prediction | Prediction | - |

Note: The "Prediction" fields should be populated with the actual outputs from the chosen in silico tools (e.g., "Positive," "Negative," "Equivocal," "Plausible alert for...").

Experimental Workflows and Diagrams

Visual representations can greatly enhance the understanding of complex workflows and relationships.

5.1. In Silico Toxicity Assessment Workflow

Caption: A comprehensive workflow for the in silico toxicity assessment of degradation products.

5.2. ICH M7 Decision Tree for Mutagenic Impurities

Sources

- 1. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 8. Efficiency of pharmaceutical toxicity prediction in computational toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]

- 10. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 12. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. guidegxp.com [guidegxp.com]

- 14. pozescaf.com [pozescaf.com]

- 15. optibrium.com [optibrium.com]

- 16. optibrium.com [optibrium.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. researchgate.net [researchgate.net]

- 19. Review of the state of science and evaluation of currently available in silico prediction models for reproductive and developmental toxicity: A case study on pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. In Silico Methods for Carcinogenicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In silico assessment of developmental and reproductive toxicity - Medical Matters [medicalmatters.eu]

- 29. mdpi.com [mdpi.com]

- 30. chemrxiv.org [chemrxiv.org]

- 31. QSAR Models for Reproductive Toxicity and Endocrine Disruption Activity [mdpi.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Separation of Canagliflozin and its α-Anomer

Abstract

This application note presents a comprehensive guide to the development and application of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The primary focus is on the challenging separation of the desired β-anomer from its α-anomeric impurity. We will first detail a validated reversed-phase HPLC (RP-HPLC) method suitable for the routine quantification of Canagliflozin in bulk drug substance and pharmaceutical formulations. Subsequently, we will delve into the specific considerations and a proposed methodology for achieving baseline separation of the Canagliflozin anomers, a critical aspect of quality control in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical solution for Canagliflozin.

Introduction: The Significance of Anomeric Purity in Canagliflozin

Canagliflozin is a C-glycosyl compound used for the treatment of type II diabetes.[1] Its therapeutic efficacy is attributed to the specific stereochemistry of the molecule, with the desired product being the β-anomer. The manufacturing process of Canagliflozin can, however, lead to the formation of the α-anomer as a process-related impurity.[2] While structurally very similar, the α and β anomers are diastereomers and may exhibit different pharmacological and toxicological profiles. Therefore, the United States Food and Drug Administration (US FDA) and other regulatory bodies mandate the separation and quantification of stereoisomeric impurities to ensure the safety and efficacy of the final drug product.[3]

The separation of these anomers is a significant analytical challenge due to their similar physicochemical properties.[2] Standard reversed-phase HPLC methods, while effective for assay and impurity profiling, often fail to provide adequate resolution between the α and β forms of Canagliflozin.[2] This application note addresses this challenge by providing a detailed protocol and the scientific rationale behind the method development strategy.

Physicochemical Properties of Canagliflozin

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| Chemical Name | (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Molecular Formula | C24H25FO5S | |

| Molecular Weight | 444.52 g/mol | [4] |

| Solubility | Freely soluble in DMSO and ethanol; practically insoluble in aqueous media.[4][5] Belongs to BCS class IV.[6] | , |

| UV Maximum | ~290 nm | [7][8][9] |

Part I: Validated RP-HPLC Method for Canagliflozin Assay

This section outlines a robust and validated RP-HPLC method for the quantification of Canagliflozin in bulk and pharmaceutical dosage forms. This method is suitable for routine quality control and has been adapted from several well-established, published procedures.[5][7][10]

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 series or equivalent with a PDA/UV detector |

| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid in water (pH adjusted to 4.5) in a ratio of 50:50 v/v |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 291 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.1% v/v solution of orthophosphoric acid in HPLC grade water and adjust the pH to 4.5. Mix this aqueous phase with acetonitrile in a 50:50 v/v ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Canagliflozin reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and make up to the mark with the mobile phase.

-

Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard stock solution. For tablets, weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Canagliflozin into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

This method has been shown to be linear, accurate, precise, and robust according to ICH Q2(R1) guidelines.[7]

| Validation Parameter | Typical Results |

| Linearity Range | 10-60 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.12 - 99.70% |

| Precision (%RSD) | < 1% |

| LOD | 0.31 µg/mL |

| LOQ | 0.94 µg/mL |

Data synthesized from multiple sources.[7][11]

Part II: HPLC Method for Separation of Canagliflozin α and β Anomers

The separation of the α and β anomers of Canagliflozin requires a more specialized approach than the standard RP-HPLC assay method. The subtle differences in the spatial arrangement of the hydroxyl group at the anomeric center necessitate a chromatographic system with high shape selectivity.

The Rationale for Method Development

Standard C18 columns may not provide sufficient selectivity for these diastereomers. To achieve separation, we must consider alternative stationary phases or chromatographic modes that can better discriminate between the two forms. Chiral chromatography is a powerful tool for separating stereoisomers.[12] The use of a chiral stationary phase (CSP) can create a transient diastereomeric complex with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of chiral separations.[12]

An alternative to normal-phase chiral chromatography is the use of specialized reversed-phase columns that exhibit enhanced shape selectivity. Certain C18 phases with specific bonding technologies or the use of different stationary phases like phenyl-hexyl columns can sometimes resolve closely related isomers.

Another promising technique for the separation of these isomers is Ultra-Performance Convergence Chromatography (UPC²), which utilizes compressed CO2 as the primary mobile phase. This technique has been shown to be effective for the rapid separation of Canagliflozin anomers.[2] However, for laboratories equipped with standard HPLC systems, the following method provides a viable starting point for achieving the desired separation.

Proposed Chromatographic Conditions for Anomer Separation

This proposed method is a starting point for development and will likely require optimization based on the specific column and system used.

| Parameter | Proposed Condition | Rationale |

| HPLC System | HPLC or UHPLC system with a UV detector | Standard equipment in most analytical labs. |

| Column | Chiralpak IA or a similar amylose-based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are known for their broad applicability in separating stereoisomers.[12] |

| Mobile Phase | A mixture of n-Hexane and Ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting gradient could be 90:10 (n-Hexane:Ethanol) with 0.1% TFA. | Normal phase chromatography is often more effective for separating polar isomers. The alcohol component modulates retention, while the acidic modifier can improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | |

| Column Temperature | 25 °C | Temperature can influence chiral recognition; this is a good starting point. |

| Detection Wavelength | 290 nm | The λmax of Canagliflozin. |

Experimental Workflow for Anomer Separation Method Development

Step-by-Step Protocol for Anomer Separation

-

System Equilibration: Equilibrate the chiral column with the initial mobile phase composition for at least 30-60 minutes or until a stable baseline is achieved.

-

Sample Preparation: Prepare a solution of the Canagliflozin sample to be tested in the mobile phase at a concentration of approximately 0.5 mg/mL. If individual standards of the α and β anomers are available, prepare separate solutions of each.

-

Injection and Data Acquisition: Inject the prepared sample solution and acquire the chromatogram. If available, inject the individual anomer standards to confirm their respective retention times.

-

Method Optimization:

-

Mobile Phase Composition: If the resolution is not adequate, systematically vary the ratio of n-hexane to ethanol. Increasing the ethanol content will generally decrease retention times.

-

Modifier: The addition of a small amount of an acidic (e.g., TFA) or basic (e.g., diethylamine) modifier can significantly improve peak shape and selectivity.

-

Flow Rate and Temperature: Minor adjustments to the flow rate and column temperature can also be used to fine-tune the separation.

-

-

Method Validation: Once satisfactory separation is achieved, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, precision, accuracy, and robustness.

Forced Degradation Studies

To ensure the stability-indicating nature of the developed method, forced degradation studies should be performed on Canagliflozin.[4][13] This involves subjecting the drug substance to various stress conditions to generate potential degradation products and confirming that they do not interfere with the quantification of the main peak or its anomer.

| Stress Condition | Typical Observation |

| Acid Hydrolysis (0.1 N HCl) | Degradation observed.[4] |

| Alkaline Hydrolysis (0.1 N NaOH) | Significant degradation observed.[4][8] |

| Oxidative (3% H₂O₂) | Degradation observed.[14][15] |

| Thermal (60 °C) | Generally stable.[13][16] |

| Photolytic (UV light) | Generally stable.[8] |

It is crucial to demonstrate that the peaks corresponding to the α and β anomers are resolved from any degradation products. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the anomer peaks in the presence of degradants.[9]

Conclusion

This application note provides a dual-faceted approach to the HPLC analysis of Canagliflozin. A robust, validated RP-HPLC method for the routine assay of Canagliflozin has been detailed. More importantly, a strategic guide and a starting method for the challenging separation of the α and β anomers have been presented. The successful implementation of the proposed chiral separation method will enable accurate monitoring of the anomeric purity of Canagliflozin, thereby ensuring the quality and safety of this important antidiabetic drug. The principles and workflows described herein can be adapted for the separation of other chiral compounds in pharmaceutical analysis.

References

- Review Study on Canagliflozin. (URL not provided)

- Validation of RP-HPLC method for canagliflozin API stability. (URL not provided)

-

A Validated Stability Indicating RP-HPLC Method for Estimation of Canagliflozin in Dosage Form. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form - ResearchGate. [Link]

-

A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marke - Asian Journal of Pharmaceutics. [Link]

-

Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies | ACS Omega - ACS Publications. [Link]

-

DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE ESTIMATION OF CANAGLIFLOZIN - JETIR. [Link]

-

Characterization of Forced Degradation Products of Canagliflozine by Liquid chromatography/quadrupole Time-Of-Flight Tandem Mass Spectrometry and in Silico Toxicity Predictions - PubMed. [Link]

-

STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ANTIDIABETIC DRUG IN BULK AND PHARMACEUTICAL DOSAGE FORM - IJCRT.org. [Link]

- VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF CANAGLIFLOZIN, DAPAGLIFLOZIN, EMPAGLIFLOZIN AND METFORMIN - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL not provided)

-

(PDF) Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - ResearchGate. [Link]

-

METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANAGLIFLOZIN IN DRUG SUBSTANCE BY RP-HPLC METHOD - Zenodo. [Link]

- Stability studies of Canagliflozin (Forced degradation)

-

A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies - Oriental Journal of Chemistry. [Link]

-

Canagliflozin | C24H25FO5S | CID 24812758 - PubChem - NIH. [Link]

-

Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form - Journal of Molecular Science. [Link]

- Formulation and Evaluation of Canagliflozin Hemihydrate-loaded Nanostructured Lipid Carriers Using Box-Behnken Design: Physicochemical Characterization, Ex-vivo Analysis, and In-vivo Pharmacokinetics. (URL not provided)

-

Development and Validation of Novel RP-HPLC method for the estimation of Canagliflozin in bulk and pharmaceutical dosage forms - ijrti. [Link]

-

Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening - Waters Corporation. [Link]

-

Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PubMed Central. [Link]

- CN105486767A - Method for separating dapagliflozin and alpha-isomer thereof - Google P

- Structure of canagliflozin hemihydrate.

-

Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations - MDPI. [Link]

-

Separation of Canagliflozin Related Production and Isomers Impurities of Canagliflozin Using LC-MS - Arab International University. [Link]

-

Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review - ResearchGate. [Link]

- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (URL not provided)

- Chiral Drug Separ

Sources

- 1. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. rjpbcs.com [rjpbcs.com]

- 5. jetir.org [jetir.org]

- 6. Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijrti.org [ijrti.org]

- 11. jmolecularsci.com [jmolecularsci.com]

- 12. content.e-bookshelf.de [content.e-bookshelf.de]

- 13. ajrconline.org [ajrconline.org]

- 14. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel validated RP-HPLC-DAD method for the simultaneous estimation of Metformin Hydrochloride and Canagliflozin in bulk and pharmaceutical tablet dosage form with forced degradation studies – Oriental Journal of Chemistry [orientjchem.org]

- 16. ijcrt.org [ijcrt.org]

"LC-MS/MS for characterization of Canagliflozin degradation products"

An LC-MS/MS Workflow for the Characterization of Canagliflozin Degradation Products Following Forced Degradation Studies

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2] It lowers blood glucose by inhibiting its reabsorption in the kidneys. The development and commercialization of any active pharmaceutical ingredient (API) requires a comprehensive understanding of its stability profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities and degradation products to ensure the safety, efficacy, and quality of the final drug product.[3][4] Forced degradation studies, or stress testing, are a critical component of this process, providing insight into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods.[5][6]

This application note provides a detailed, field-proven workflow for the characterization of Canagliflozin degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will detail the protocols for conducting forced degradation under various stress conditions and the subsequent LC-MS/MS analysis to separate and structurally elucidate the resulting degradants. This guide is designed for researchers, analytical scientists, and drug development professionals aiming to establish a robust impurity profiling strategy for Canagliflozin or similar pharmaceutical compounds.

Background: The Stability Profile of Canagliflozin